2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid
Description
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C14H19NO5/c1-18-11-5-3-4-10(13(11)19-2)12(14(16)17)15-6-8-20-9-7-15/h3-5,12H,6-9H2,1-2H3,(H,16,17) |
InChI Key |
LKEIVNXTAAEXQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,3-Dimethoxyphenylacetic Acid
The Hell–Volhard–Zelinskii (HVZ) reaction enables α-bromination of carboxylic acids. For 2,3-dimethoxyphenylacetic acid, bromination proceeds under catalytic conditions:
Morpholine Substitution
The α-bromo intermediate undergoes nucleophilic displacement with morpholine:
Table 1. Optimization of Substitution Reaction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Morpholine Equiv | 2.0 | Maximizes conversion |
| Temperature | 60°C | Balances rate vs. decomposition |
| Solvent | DMF | Enhances nucleophilicity |
Hydrolysis of Cyanide Precursors
Synthesis of 2,3-Dimethoxyphenylacetonitrile
Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetonitrile:
Hydrolysis to α-Hydroxy Acid
Basic hydrolysis of the nitrile:
Conversion to Morpholino Derivative
The α-hydroxy acid reacts with morpholine under Mitsunobu conditions:
Direct Alkylation of Morpholinoacetic Acid
Synthesis of Morpholinoacetic Acid Hydrochloride
Ethyl bromoacetate reacts with morpholine:
Coupling with 2,3-Dimethoxyphenylboronic Acid
Suzuki-Miyaura cross-coupling:
Comparative Analysis of Methods
Table 2. Method Efficiency and Scalability
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | ≥99% | High | $$ |
| Cyanide Hydrolysis | 88 | ≥98% | Moderate | $$$ |
| Direct Alkylation | 68 | ≥97% | Low | $$ |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of certain enzymes and receptors involved in pain signaling . The compound may also modulate the production of reactive oxygen species and inflammatory mediators, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(2,3-dimethoxyphenyl)-2-morpholinoacetic acid, enabling comparative analysis of substituent effects, reactivity, and applications:
2-Morpholino-2-phenylacetic Acid
- Structure : Lacks methoxy groups on the phenyl ring.
- Molecular Formula: C₁₂H₁₅NO₃ (MW = 221.26 g/mol).
- This compound is often used as a simpler analog in structure-activity relationship (SAR) studies .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a 3,4-dimethoxyphenethylamine chain acylated with benzoyl chloride.
- Molecular Formula: C₁₇H₁₉NO₃ (MW = 285.34 g/mol).
- Key Differences: The 3,4-dimethoxy substitution pattern and amide linkage result in distinct hydrogen-bonding capabilities and bioavailability compared to the morpholino-acetic acid core. Rip-B exhibits higher crystallinity (m.p. 90°C) due to its planar benzamide group .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid
- Structure : Features a 2,4-dimethoxyphenyl group linked to a triazole-thioacetic acid scaffold.
- Molecular Formula : C₁₂H₁₂N₃O₄S (MW = 294.30 g/mol).
- Predicted acute toxicity (via GUSAR software) is lower than morpholino derivatives, likely due to reduced lipophilicity .
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure : Contains two phenyl groups and a hydroxyl substituent on the acetic acid backbone.
- Molecular Formula : C₁₄H₁₂O₃ (MW = 228.25 g/mol).
- Key Differences: The hydroxyl group increases acidity (pKa ~2.5) compared to the morpholino derivative. Benzilic acid’s planar structure facilitates crystallization, whereas the morpholino group in the target compound introduces conformational flexibility .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Biological Activity
2-(2,3-Dimethoxyphenyl)-2-morpholinoacetic acid is a compound characterized by its morpholino group and a dimethoxyphenyl moiety. This unique structure contributes to its potential biological activities, which have garnered interest in medicinal chemistry. The compound's molecular formula is C13H17N1O4, with a molecular weight of approximately 251.28 g/mol.
Pharmacological Profile
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound could potentially modulate inflammatory responses.
- Analgesic Effects : The morpholino group is often associated with analgesic properties in related compounds. Preliminary studies could explore this aspect for the compound .
- Neuroprotective Potential : Given the structural similarities to other neuroprotective agents, there is a hypothesis that this compound may exhibit protective effects on neuronal cells.
Synthesis and Yield
The synthesis of this compound involves several steps, typically yielding high purity and yield percentages. Below is a summary of one synthesis method:
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 91.7% | Reflux with HCl in water at 20°C for 24 hours | Ethyl 4-morpholinoacetate was added to a hydrochloric acid solution and refluxed for two hours. The resulting mixture was concentrated and purified. |
Case Studies
While direct case studies specifically focusing on this compound are scarce, research on structurally similar compounds provides insight into potential applications and biological activities.
- Study on Morpholine Derivatives : A study investigating various morpholine derivatives indicated that those with aromatic substitutions exhibited significant anti-inflammatory activity through the inhibition of NF-kB signaling pathways.
- Neuroprotective Agents : Research into neuroprotective agents has highlighted the importance of substituents on the phenyl ring in enhancing bioactivity against oxidative stress in neuronal cells.
Comparative Analysis
To understand the uniqueness of this compound compared to related compounds, a similarity index can be established based on structural features:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 4-Methyl-1-piperazineacetic acid | Contains a piperazine ring | 0.71 |
| (S)-Morpholine-3-carboxylic acid | Morpholine structure present | 0.68 |
| (R)-Morpholine-3-carboxylic acid | Morpholine structure present | 0.68 |
| 2-Morpholinoacetic acid hydrochloride | Similar acetic acid moiety | 0.96 |
This table illustrates that while many compounds share structural features with this compound, its unique combination of functional groups may lead to distinct biological activities not found in its analogs.
Q & A
Q. How do electronic effects of substituents influence the compound’s acidity and reactivity?
- Methodological Answer : The electron-donating methoxy groups lower the carboxylic acid’s pKa (~2.8–3.2 vs. ~4.7 for unsubstituted phenylacetic acid). Titration with NaOH and computational DFT calculations (e.g., Gaussian09) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
